![molecular formula C23H24N4O3 B2758672 N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide CAS No. 1207029-18-2](/img/structure/B2758672.png)
N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide, also known as BPU-1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. BPU-1 is a ureido-substituted isonicotinamide derivative and is a potent inhibitor of protein kinase CK2, an enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
Hepatocellular Carcinoma (HCC) Treatment
This compound has been identified as a potential therapeutic agent for HCC . It has shown to inhibit the IGF1R pathway, which is crucial for the proliferation of cancer cells . The ureido-substituted derivatives of this compound have demonstrated potent antiproliferative properties, making them promising candidates for drug development against HCC.
Pulmonary Fibrosis
In the context of pulmonary fibrosis , this compound has been used in ex vivo tissue perturbations coupled with single-cell RNA sequencing to reveal cell circuit dynamics . This application is vital for understanding the disease progression and for the development of targeted therapies.
Drug Development
The unique properties of this compound contribute to its application in drug development. Its ability to interact with various biological pathways allows for the creation of new drugs with optimized physicochemical properties and binding interactions .
Molecular Modeling
Molecular modeling studies have utilized this compound to understand its binding interactions with target proteins. This is essential for the rational design of new drugs, especially in the case of developing inhibitors for specific pathways involved in diseases like cancer .
Kinase Inhibition
As a kinase inhibitor, it has shown effectiveness in targeting specific pathways that are involved in tumor angiogenesis and proliferation . This application is crucial for the development of new cancer treatments that are more effective and have fewer side effects.
Antifibrotic Drug Testing
The compound has been used in antifibrotic drug testing, providing an avenue for scalable, high-resolution drug testing. This is particularly important for accelerating the development and translation of antifibrotic drugs .
Propriétés
IUPAC Name |
N-[2-[(4-butoxyphenyl)carbamoylamino]phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-2-3-16-30-19-10-8-18(9-11-19)25-23(29)27-21-7-5-4-6-20(21)26-22(28)17-12-14-24-15-13-17/h4-15H,2-3,16H2,1H3,(H,26,28)(H2,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQZULZCBKEEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.